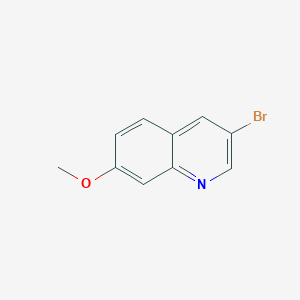

3-Bromo-7-methoxyquinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTSUSKVHVRQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(C=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596279 | |

| Record name | 3-Bromo-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959121-99-4 | |

| Record name | 3-Bromo-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 3 Bromo 7 Methoxyquinoline

2 Oxidation Reactions of the Quinoline (B57606) Ring and Substituents

The quinoline ring and its substituents can undergo oxidation under various conditions. The nitrogen atom of the quinoline ring can be oxidized to form an N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net This N-oxidation can alter the electronic properties of the ring, influencing its reactivity in subsequent reactions. researchgate.net

The methoxy (B1213986) group can potentially be cleaved under harsh oxidative or acidic conditions, although this is generally a less common transformation. In some cases, oxidation can lead to the formation of quinoline-diones. Furthermore, certain quinoline derivatives have been oxidized to form 3-hydroxyquinolines. rsc.orgorgsyn.org

| Reagent | Transformation | Product Type | Reference |

| m-CPBA | N-oxidation | 3-Bromo-7-methoxyquinoline N-oxide | researchgate.net |

| Oxidizing agents | Oxidation of the ring | Quinoline-diones | |

| Oxidizing agents | Hydroxylation | 3-Hydroxyquinolines | rsc.orgorgsyn.org |

Reduction Reactions and Formation of Hydrogenated Derivatives

The quinoline ring system can be partially or fully hydrogenated to yield dihydro- and tetrahydroquinoline derivatives, respectively. These hydrogenated quinolines are important structural motifs in many biologically active compounds. The reduction of this compound can lead to the formation of 3-Bromo-7-methoxy-1,2-dihydroquinoline and 3-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline.

Catalytic transfer hydrogenation represents an effective method for the reduction of quinolines. For instance, a cobalt-amido cooperative catalyst has been shown to be efficient in the partial transfer hydrogenation of various quinoline derivatives to their 1,2-dihydro counterparts using ammonia (B1221849) borane (B79455) (H₃N∙BH₃) as the reductant at room temperature. nih.gov This methodology has been successfully applied to bromo-substituted quinolines, suggesting its potential applicability to this compound. nih.gov

Furthermore, studies have indicated that the extent of hydrogenation can be controlled by the stoichiometry of the reducing agent. While one equivalent of H₃N∙BH₃ can selectively yield the 1,2-dihydroquinoline, employing two equivalents can lead to the fully reduced 1,2,3,4-tetrahydroquinoline (B108954). nih.gov The general conditions for such reductions often involve a metal catalyst and a hydrogen source, with the choice of catalyst, solvent, and reaction conditions influencing the selectivity and yield of the product. illinois.educhimia.ch For example, catalytic hydrogenation of substituted pyridines has been achieved using PtO₂ in glacial acetic acid under hydrogen pressure. asianpubs.org

The synthesis of related tetrahydroisoquinolines has been achieved through methods like reductive amination of Schiff's bases, which involves cyclization and reduction in a one-pot reaction. tandfonline.comtandfonline.com While not a direct reduction of a quinoline, these methods highlight the synthesis of the saturated heterocyclic core found in tetrahydroquinolines.

Table 1: Potential Reduction Products of this compound

| Starting Material | Product | Potential Reaction Type |

| This compound | 3-Bromo-7-methoxy-1,2-dihydroquinoline | Partial Catalytic Transfer Hydrogenation |

| This compound | 3-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline | Full Catalytic Transfer Hydrogenation |

Cyclization Reactions and Annulation Strategies

The this compound scaffold can serve as a building block for the synthesis of more complex, fused polycyclic systems through cyclization and annulation reactions. The bromine atom at the C-3 position is a key functional group that can participate in various ring-forming reactions.

One important strategy for forming new rings is the intramolecular Heck reaction. This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. nih.gov For this to be applied to this compound, a side chain containing an alkene would first need to be introduced, for instance at the C-2 or C-4 position. Subsequent intramolecular cyclization could then lead to the formation of a new ring fused to the quinoline core. For example, the intramolecular Heck coupling of a 1-(2-bromobenzyl)-7-chloroquinolin-4(1H)-one has been used to synthesize a tetracyclic isoindolo[2,1-a]quinoline system. nih.gov

Another approach involves the synthesis of indolo[2,3-b]quinolines, which can be achieved through a one-pot reaction of indole-3-carbaldehyde with aryl amines, catalyzed by N-bromosuccinimide (NBS). In this type of reaction, a 3-bromo-indolinium cation intermediate is formed, which then undergoes intramolecular cyclization. nih.gov While this does not start with a bromoquinoline, it demonstrates a strategy where a bromine-activated intermediate leads to annulation.

Furthermore, radical cyclizations offer another pathway. For instance, intramolecular radical cyclization of propargyl bromoesters has been used to form heterocyclic rings, a process that can be initiated electrochemically with Ni(II) complexes as an alternative to traditional tin hydride methods. By analogy, a propargyl ether or a related unsaturated system attached to the quinoline core, potentially via the methoxy group or by substitution at another position, could undergo intramolecular cyclization initiated at the C-3 bromine atom.

Table 2: Illustrative Annulation Strategies Potentially Applicable to this compound Derivatives

| Reaction Type | General Transformation | Potential Application to this compound |

| Intramolecular Heck Reaction | Aryl halide and an alkene in the same molecule couple to form a new ring. | A derivative of this compound with an appended alkene could cyclize to form a fused system. |

| Indoloquinoline Synthesis | Reaction of an indole (B1671886) derivative with an amine leading to a fused indole-quinoline. | A derivative of this compound could potentially be modified to participate in a similar annulation. |

| Radical Cyclization | A radical generated at the C-Br bond adds to an intramolecular unsaturated bond. | An unsaturated side chain on a this compound derivative could undergo radical-initiated ring closure. |

Functionalization Strategies for Diverse this compound Derivatives

The bromine atom at the C-3 position of this compound is a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester to form a new carbon-carbon bond. fishersci.compreprints.org The reactivity in such couplings can be influenced by the electronic and steric environment of the quinoline ring. For example, in the Suzuki coupling of 2,4-dichloro-8-bromo-7-methoxyquinoline, the reaction occurs selectively at the C-2 position, demonstrating the influence of the electronic properties of the quinoline ring on site-selectivity. rsc.org This suggests that the C-3 bromine of this compound would be reactive towards Suzuki coupling, allowing for the introduction of various aryl and vinyl substituents.

Buchwald-Hartwig Amination: This is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgchemeurope.comlibretexts.org This reaction would enable the synthesis of a variety of 3-amino-7-methoxyquinoline derivatives from this compound. The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for the success of this reaction. rsc.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgnih.gov This would allow for the introduction of alkynyl groups at the C-3 position of the quinoline ring, which are valuable precursors for further transformations. The reactivity of the aryl halide is a key factor, with aryl iodides generally being more reactive than aryl bromides. libretexts.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. masterorganicchemistry.comyoutube.com This provides a direct method for the vinylation of the C-3 position of this compound.

Table 3: Overview of Potential Functionalization Reactions for this compound

| Reaction Name | Reagents | Product Type |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid or ester, Pd catalyst, base | 3-Aryl/vinyl-7-methoxyquinoline |

| Buchwald-Hartwig Amination | Primary or secondary amine, Pd catalyst, base | 3-Amino-7-methoxyquinoline derivative |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 3-Alkynyl-7-methoxyquinoline |

| Heck Reaction | Alkene, Pd catalyst, base | 3-Vinyl-7-methoxyquinoline |

These functionalization strategies highlight the utility of this compound as a versatile intermediate for the synthesis of a diverse library of substituted quinoline derivatives for various applications in chemical and biological sciences.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-Bromo-7-methoxyquinoline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a complete picture of the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each of the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group, as well as the nitrogen atom in the quinoline (B57606) ring. The protons H-2 and H-4 typically appear at the most downfield shifts due to the deshielding effects of the adjacent nitrogen and bromine atoms. The methoxy protons appear as a characteristic singlet, typically upfield relative to the aromatic protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The positions of the signals (chemical shifts) are indicative of the carbon's local electronic environment. Carbons bonded to electronegative atoms like nitrogen, oxygen, and bromine (C-3, C-7, C-8a) are shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects on the quinoline ring system.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 8.8 - 9.1 (s) | 150 - 153 |

| C-3 | - | 118 - 121 |

| H-4 | 8.1 - 8.4 (s) | 135 - 138 |

| H-5 | 7.8 - 8.0 (d) | 128 - 130 |

| H-6 | 7.2 - 7.4 (dd) | 117 - 120 |

| C-7 | - | 158 - 161 |

| H-8 | 7.3 - 7.5 (d) | 106 - 109 |

| 7-OCH₃ | 3.9 - 4.1 (s) | 55 - 57 |

| C-4a | - | 127 - 129 |

| C-8a | - | 147 - 149 |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for confirming the specific arrangement of atoms. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. creative-biostructure.com In this compound, a COSY spectrum would show cross-peaks between H-5 and H-6, confirming their ortho relationship. The absence of coupling for H-2 and H-4 would confirm their substitution pattern.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. ipb.pt This technique would be used to definitively assign each proton signal to its corresponding carbon in the quinoline framework (e.g., pairing the ¹H signal at ~7.9 ppm with the ¹³C signal of C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons. ipb.pt It is invaluable for confirming the placement of substituents that lack protons. For instance, a key correlation would be observed between the methoxy protons (-OCH₃) and the C-7 carbon, and between H-8 and C-7, unequivocally confirming the methoxy group's position. Correlations from H-2 and H-4 to the bromine-bearing C-3 would likewise confirm its location.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, regardless of their bonding connectivity. creative-biostructure.com A NOESY spectrum could show a cross-peak between the methoxy protons and the H-8 and/or H-6 protons, providing further evidence for the substituent's location and the molecule's conformation. rsc.org

Proton (¹H) NMR and Carbon (¹³C) NMR for Structural Elucidation

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. researchgate.net This precision allows for the determination of a molecule's exact elemental formula, distinguishing it from other molecules with the same nominal mass. For this compound (C₁₀H₈BrNO), HRMS can confirm this formula by matching the experimental mass to the calculated theoretical mass. Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two m/z units.

Table 2: Calculated Exact Masses for this compound Isotopologues

| Ion Formula | Isotope | Calculated Exact Mass [M+H]⁺ |

|---|---|---|

| C₁₀H₉⁷⁹BrN O⁺ | ⁷⁹Br | 237.9916 |

| C₁₀H₉⁸¹BrN O⁺ | ⁸¹Br | 239.9895 |

The observation of this isotopic pattern with the correct high-resolution mass provides unequivocal confirmation of the compound's elemental composition. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. rsc.orgsigmaaldrich.com It is the method of choice for assessing the purity of a compound and for identifying and quantifying impurities or degradation products. mst.or.jpchromatographyonline.com

In the analysis of this compound, an LC method would be developed to separate the target compound from any residual starting materials, reaction by-products, or products formed during stability or forced degradation studies. tsu.edu As the separated compounds elute from the LC column, they are introduced into the mass spectrometer. The MS detector provides a chromatogram showing the purity of the main peak and can simultaneously provide the mass-to-charge ratio of any co-eluting or separated impurities, thereby facilitating their identification.

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations such as stretching and bending. pg.edu.pl The frequencies of these absorptions are characteristic of the specific bonds and functional groups within the molecule. While IR spectroscopy does not provide a complete structural map like NMR, it is a rapid and effective method for confirming the presence of key functional groups. libretexts.orgpressbooks.pub

For this compound, the IR spectrum would display characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Bond | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|---|

| Aromatic Ring | C-H | Stretch | 3000 - 3100 |

| Aromatic Ring | C=C / C=N | Stretch | 1500 - 1620 |

| Alkyl C-H | C-H (in -OCH₃) | Stretch | 2850 - 2960 |

| Ether | C-O | Asymmetric Stretch | 1200 - 1275 |

| Bromoalkane | C-Br | Stretch | 500 - 600 |

The presence of these characteristic bands in the IR spectrum provides strong corroborating evidence for the proposed structure of this compound. acs.orgsemanticscholar.orguobabylon.edu.iq

X-ray Diffraction for Solid-State Structure Determination

For instance, the crystal structure of 5,7-dibromo-8-methoxyquinoline (B102607) reveals a nearly planar quinoline ring system. iucr.org In this related molecule, the methoxy group's carbon atom deviates only slightly from the plane of the quinoline ring. iucr.org The crystal packing is stabilized by C—H⋯O hydrogen bonds, which link the molecules into infinite chains, and by aromatic π–π stacking interactions. iucr.org It is plausible that this compound would exhibit similar planarity and engage in comparable intermolecular interactions, influencing its crystal packing and physical properties.

Chromatographic Methods for Purity and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its purification from reaction mixtures. High-performance liquid chromatography (HPLC) is a primary tool for analytical assessment, while column and flash chromatography are workhorse methods for preparative-scale purification.

HPLC is a highly sensitive and versatile analytical technique used to separate, identify, and quantify components in a mixture. For quinoline derivatives, reversed-phase HPLC is a common method. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and will elute faster, while less polar compounds will be retained longer by the stationary phase. The purity of a this compound sample can be determined by analyzing the resulting chromatogram; a single, sharp peak indicates a high degree of purity, while the presence of other peaks suggests the presence of impurities.

Several factors can be optimized to achieve efficient separation, including the composition of the mobile phase, the pH, and the temperature. For instance, in the analysis of related quinoline compounds, adjusting the pH of the mobile phase with additives like formic acid or phosphoric acid can improve peak shape and resolution. sielc.com The use of a UV detector is common for quinoline derivatives, as the aromatic ring system absorbs strongly in the UV region, allowing for sensitive detection. google.com

Table 1: Representative HPLC Conditions for Analysis of Quinoline Derivatives

| Parameter | Condition | Reference |

| Apparatus | Liquid chromatograph with variable wavelength UV detector | google.com |

| Column | X-Bridge shield RP18, 3.5 µm, 4.6×150 mm (or equivalent) | google.com |

| Mobile Phase | Acetonitrile, water, and an acid (e.g., phosphoric or formic acid) | sielc.com |

| Detection | UV at 240 nm | google.com |

| Column Temp. | Ambient or controlled | google.com |

This table presents typical conditions and may require optimization for the specific analysis of this compound.

Column chromatography is a fundamental purification technique used to separate compounds based on their differential adsorption to a solid stationary phase. Flash chromatography is an adaptation of this technique that uses pressure to speed up the flow of the mobile phase, allowing for faster and more efficient separations. instras.com

For the purification of quinoline derivatives, silica (B1680970) gel is a commonly used stationary phase. acs.org The separation is typically achieved by eluting the mixture with a solvent system of increasing polarity, often a gradient of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). instras.com Less polar compounds will travel down the column more quickly with the nonpolar mobile phase, while more polar compounds will be more strongly adsorbed to the silica gel and will require a higher concentration of the polar solvent to elute.

The progress of the separation is often monitored by thin-layer chromatography (TLC), which allows for the rapid analysis of the fractions collected from the column. Fractions containing the pure desired compound are then combined and the solvent is evaporated to yield the purified this compound. This method is highly effective for removing impurities from synthesis, such as starting materials, byproducts, and reagents. For example, in the synthesis of a related compound, flash chromatography with an ethyl acetate/hexane gradient was used to afford the purified product. instras.com

Table 2: Typical Column Chromatography Parameters for Quinoline Purification

| Parameter | Description | Reference |

| Stationary Phase | Silica gel 60 (230-400 mesh) | instras.com |

| Mobile Phase | Gradient elution with hexane and ethyl acetate | instras.com |

| Monitoring | Thin-layer chromatography (TLC) |

Biological Activity and Medicinal Chemistry Applications

Antiproliferative and Anticancer Activity

Derivatives of bromo-methoxyquinoline have demonstrated notable antiproliferative effects against various cancer cell lines. nih.govnih.govresearchgate.net These compounds are investigated for their ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and interfere with other critical cellular processes that contribute to cancer progression. arabjchem.org

The cytotoxic potential of brominated quinoline (B57606) derivatives has been evaluated against a panel of cancer cell lines, including C6 (rat glioma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma). nih.govnih.govresearchgate.net In one study, a series of brominated methoxyquinolines and a nitrated bromoquinoline were assessed for their antiproliferative activities. nih.govnih.gov

One of the tested compounds, 3,5,6,7-tetrabromo-8-methoxyquinoline (a polybrominated derivative related to the core structure), along with other derivatives, exhibited significant inhibitory effects on these cell lines. nih.govnih.govresearchgate.net The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, were determined to quantify their cytotoxic potency. For instance, one of the most active compounds in the series demonstrated IC₅₀ values ranging from 5.45 to 9.6 μg/mL across the tested cell lines. nih.govnih.govresearchgate.net These findings underscore the potential of this class of compounds as cytotoxic agents against different cancer types. nih.govnih.govresearchgate.net

Table 1: Antiproliferative Activity of Brominated Quinoline Derivatives

| Compound | Cell Line | IC₅₀ (μg/mL) |

|---|---|---|

| **Compound 11*** | C6 | 5.45 - 9.6 |

| HeLa | 5.45 - 9.6 | |

| HT29 | 5.45 - 9.6 |

A key mechanism through which anticancer agents exert their effects is the induction of apoptosis, a form of programmed cell death. researchgate.netkoreascience.kr The ability of brominated quinoline derivatives to trigger this process has been investigated. nih.govnih.gov Studies have shown that some of these compounds can induce apoptosis, which is often confirmed by techniques such as DNA laddering assays. nih.govnih.gov In this assay, the characteristic fragmentation of genomic DNA into smaller pieces, a hallmark of apoptosis, can be visualized. researchgate.netkoreascience.kr

For example, two of the studied brominated quinoline derivatives were found to induce apoptosis, as evidenced by the formation of a DNA ladder pattern on an agarose (B213101) gel. nih.govnih.gov However, it is noteworthy that not all derivatives in the same study exhibited this effect; for instance, 3,5,6,7-tetrabromo-8-methoxyquinoline did not show apoptosis-inducing activity under the tested conditions. nih.govnih.gov This highlights the structural specificity required for this biological activity.

The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis. n-genetics.com4dcell.comibidi.comqeios.com The wound healing assay is a common in vitro method used to assess the migratory capacity of cells. n-genetics.com4dcell.com In this assay, a "wound" or gap is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is monitored over time. n-genetics.com4dcell.com

Research on brominated quinoline derivatives has demonstrated their potential to inhibit cancer cell migration. nih.govnih.gov In one study, a nitrated bromoquinoline derivative was shown to effectively inhibit the migration of HT29 colon cancer cells in a wound healing assay. nih.govnih.gov This suggests that in addition to their cytotoxic and apoptotic effects, these compounds may also interfere with the metastatic potential of cancer cells.

To understand how these compounds exert their anticancer effects, researchers have investigated their molecular targets and mechanisms of action.

DNA topoisomerases are enzymes that play a crucial role in DNA replication, transcription, and repair by resolving topological problems in the DNA helix. researchgate.netnih.gov Topoisomerase I (Topo I) is a well-established target for anticancer drugs. arabjchem.orgresearchgate.netnih.gov Inhibitors of this enzyme stabilize the transient covalent complex formed between Topo I and DNA, leading to DNA strand breaks and ultimately, cell death. researchgate.netnih.gov

Several brominated quinoline derivatives have been identified as inhibitors of human topoisomerase I. nih.govnih.govresearchgate.net For example, 3,5,6,7-tetrabromo-8-methoxyquinoline and another related compound were found to inhibit the activity of this enzyme. nih.govnih.gov Molecular modeling studies have further supported these findings, predicting significant binding energies between these compounds and the Topo I-DNA complex. nih.govnih.gov

In addition to enzyme inhibition, direct interaction with DNA is another mechanism by which quinoline derivatives can exhibit anticancer activity. researchgate.net These compounds can bind to DNA through various modes, such as intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription processes, leading to cell cycle arrest and apoptosis.

While specific studies on the direct DNA binding of 3-Bromo-7-methoxyquinoline were not detailed in the provided search results, the general class of quinoline derivatives is known to interact with DNA. Computational molecular docking studies have been employed to predict the binding affinity of related compounds to DNA gyrase, another type of topoisomerase, suggesting that DNA binding is a plausible mechanism of action for this class of molecules. researchgate.net

Molecular Targets and Mechanisms of Action

Enzyme Inhibition (General)

While specific inhibitory data for this compound is not extensively detailed in the available literature, the broader class of quinoline derivatives is well-established for its capacity to inhibit various enzymes crucial to cellular processes. Structurally related bromo- and methoxy-quinoline compounds have been identified as potent inhibitors of several key enzyme families.

Research has shown that quinoline derivatives can act as:

Kinase Inhibitors: Certain 5,7-disubstituted quinolines have been developed as inhibitors of the non-receptor tyrosine kinase SYK (Spleen Tyrosine Kinase). google.com Other quinoline and quinoxaline (B1680401) derivatives have been investigated as inhibitors of Aurora kinase activity, a family of enzymes critical for cell division. molaid.com The synthesis of 3-bromo-7-methoxyquinolin-4-ol suggests its potential application in kinase signaling pathway research.

Cholinesterase Inhibitors: Substituted quinolines have demonstrated effective inhibition of acetylcholinesterase (AChE), an enzyme central to neurotransmission. nih.gov Derivatives of 4-hydroxy-7-methoxyquinolin-2(1H)-one have also been identified as selective submicromolar inhibitors of butyrylcholinesterase (BuChE). researchgate.net

Other Enzyme Targets: Studies on various substituted quinolines have revealed inhibitory activity against human carbonic anhydrase I and II isoforms (hCA I and II). nih.gov Additionally, related compounds like 7-Bromo-8-methylquinoline-3-carboxylic acid have been suggested to inhibit lactate (B86563) dehydrogenase A (LDHA), an enzyme vital in cancer metabolism.

This capacity for enzyme inhibition underscores the potential of the quinoline scaffold as a versatile template for designing targeted therapeutic agents.

Antimicrobial Properties

Quinoline derivatives have long been a cornerstone in the development of antimicrobial agents. The introduction of bromine and methoxy (B1213986) groups can modulate the biological efficacy and spectrum of these compounds.

Derivatives structurally similar to this compound have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. drugbank.com Gram-positive bacteria possess a thick peptidoglycan cell wall that retains the crystal violet stain in the Gram staining method, whereas Gram-negative bacteria have a thinner peptidoglycan layer and an outer membrane. wikipedia.org

Studies have shown that compounds derived from 3-bromo-4-hydroxy-7-methoxyquinolin-2-one exhibit activity against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Bacillus thuringiensis. researchgate.net Other 7-methoxyquinoline (B23528) derivatives have shown potent activity against pathogens responsible for urinary tract infections, including E. coli. nih.gov The antibacterial spectrum of various quinoline analogs has been explored, with many compounds showing efficacy against clinically relevant strains. jst.go.jpresearchgate.net For instance, certain quinoline-5-sulfonamides are active against multidrug-resistant clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Bacterial Strain | Type | Activity/Result | Reference(s) |

|---|---|---|---|---|

| Derivatives of 3-bromo-4-hydroxy-7-methoxyquinolin-2-one | Escherichia coli | Gram-Negative | Potent activity observed | researchgate.net |

| Bacillus thuringiensis | Gram-Positive | Activity observed | researchgate.net | |

| 3-Methoxyquinoline-7-carboxylic acid | Escherichia coli | Gram-Negative | MIC: 4-8 µg/mL | |

| Staphylococcus aureus | Gram-Positive | MIC: 8-16 µg/mL | ||

| Enterococcus faecalis | Gram-Positive | MIC: 16 µg/mL | ||

| 6-Methoxyquinoline-3-carbonitrile (B3100304) derivatives | Streptococcus pneumoniae | Gram-Positive | Moderate activity | core.ac.uk |

| Bacillus subtilis | Gram-Positive | Moderate activity | core.ac.uk | |

| Pseudomonas aeruginosa | Gram-Negative | Moderate activity | core.ac.uk | |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide | E. coli | Gram-Negative | MIC: 7.812 µg/mL | nih.govgrafiati.com |

In addition to antibacterial effects, various methoxyquinoline derivatives have been evaluated for their antifungal properties. Research has shown that these compounds can be effective against several fungal species. For example, derivatives of 6-methoxyquinoline-3-carbonitrile were tested against a panel of fungi, including Aspergillus fumigatus, Syncephalastrum racemosum, Geotriucum candidum, and Candida albicans, with some showing promising activity. core.ac.uk Specifically, certain sulfonamide derivatives of 7-methoxyquinoline displayed potent activity against C. albicans and Cryptococcus neoformans, which are known to cause urinary tract infections. nih.govgrafiati.com

Table 2: Antifungal Activity of Selected Methoxyquinoline Derivatives

| Compound/Derivative Class | Fungal Strain | Activity/Result | Reference(s) |

|---|---|---|---|

| 6-Methoxyquinoline-3-carbonitrile derivatives | Aspergillus fumigatus | Moderate activity shown | core.ac.uk |

| Syncephalastrum racemosum | Moderate activity shown | core.ac.uk | |

| Geotriucum candidum | Moderate activity shown | core.ac.uk | |

| Candida albicans | Moderate activity shown | core.ac.uk | |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide | Candida albicans | MIC: 31.125 µg/mL | nih.govgrafiati.com |

| Cryptococcus neoformans | High antibiofilm activity (98.03%) | nih.govgrafiati.com |

The antimicrobial action of quinoline derivatives is often multifactorial, but a primary mechanism involves the inhibition of essential bacterial enzymes. mdpi.com

Inhibition of DNA Topoisomerases: A well-established mechanism for quinolone antibiotics is the targeting of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are crucial for managing DNA supercoiling during replication, and their inhibition leads to the cessation of cell division and eventual bacterial death. researchgate.net

Cell Membrane Disruption: Some studies suggest that quinoline derivatives can exert their antimicrobial effect by compromising the integrity of the bacterial cell membrane. grafiati.com For instance, treatment with certain 7-methoxyquinoline derivatives led to a significant leakage of cellular proteins from E. coli, indicating the formation of pores or holes in the cell membrane. nih.govgrafiati.com

Ion Chelation: The ability of some quinoline structures to chelate metal ions is another potential mechanism. By sequestering essential metal ions, these compounds can disrupt the function of metalloenzymes within the bacterial cell. mdpi.com

Antifungal Activity

Broader Pharmacological Relevance of Quinoline Derivatives

The quinoline ring system is a privileged scaffold in drug discovery, forming the structural basis for numerous therapeutic agents beyond antimicrobials.

Quinoline-based compounds are historically and currently among the most important drugs for the treatment of malaria, a life-threatening disease caused by parasites of the Plasmodium genus. nih.govnih.gov The first widely effective treatment for malaria was quinine, an alkaloid extracted from the bark of the Cinchona tree. mdpi.com This discovery paved the way for the synthesis of a multitude of quinoline analogs with improved efficacy and tolerability.

Key classes of quinoline antimalarials include:

4-Aminoquinolines (e.g., Chloroquine): For decades, chloroquine (B1663885) was the frontline drug for both treating and preventing malaria. mdpi.com

8-Aminoquinolines (e.g., Primaquine, Tafenoquine): This class is unique in its ability to eradicate the dormant liver stages (hypnozoites) of P. vivax and P. ovale, thus preventing relapse. nih.gov

Quinoline Methanols (e.g., Mefloquine): Developed in response to widespread chloroquine resistance, mefloquine (B1676156) remains an important therapeutic option. mdpi.com

The primary mechanism of action for many quinoline antimalarials, particularly chloroquine, involves disrupting the parasite's detoxification of heme. nih.govnih.gov Inside the host's red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite normally polymerizes this heme into a non-toxic crystalline substance called hemozoin. Quinoline drugs are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme that kills the parasite. nih.govmdpi.com The emergence of drug-resistant Plasmodium falciparum strains continues to drive research into novel quinoline-based hybrid compounds and derivatives to combat this global health threat. nih.govunesp.br

Antiviral Properties (General Quinoline Analogs)

The quinoline scaffold is a foundational structure in medicinal chemistry, recognized for its broad-spectrum biological activities. benthamdirect.com Derivatives of quinoline have demonstrated significant potential as antiviral agents, exhibiting activity against a wide array of viruses. mdpi.com This has led to the investigation of numerous quinoline analogs as potential therapeutics for various viral infections. benthamdirect.com

Research has shown that quinoline compounds can interfere with multiple stages of the viral life cycle. benthamdirect.com For instance, chloroquine, a well-known antimalarial drug, and its analog hydroxychloroquine (B89500) have been studied for their antiviral effects. These compounds are proposed to inhibit viral entry and replication. benthamdirect.commalariaworld.org Studies on coronaviruses, including SARS-CoV-1 and SARS-CoV-2, revealed that chloroquine and hydroxychloroquine were potent inhibitors, with EC50 values in the low micromolar range. malariaworld.org Time-of-addition experiments suggested that chloroquine disrupts the viral entry process at a stage after the virus attaches to the host cell. malariaworld.org Furthermore, treatment of SARS-CoV-2 infected cells with chloroquine was found to prevent viral RNA synthesis. malariaworld.org

The antiviral activity of quinolines is not limited to coronaviruses. Various derivatives have shown efficacy against other significant viral pathogens:

Hepatitis C Virus (HCV): A quinoline compound emerged as a promising anti-HCV agent with an EC50 of 3.1 μM against the virus. rsc.org Another derivative, RG7109, was identified as a potent inhibitor of the HCV NS5B polymerase, a crucial enzyme for viral replication. mdpi.com

Human Immunodeficiency Virus (HIV): Certain quinoline derivatives have been reported to possess anti-HIV potential by inhibiting the HIV-1 integrase enzyme, with IC50 values as low as 0.37 μM. rsc.org

Dengue Virus (DENV): In the search for effective antivirals against DENV, two novel quinoline derivatives demonstrated dose-dependent inhibition of DENV serotype 2 in the low to sub-micromolar range. mdpi.com These compounds appeared to act during the early stages of infection and impaired the accumulation of the viral envelope glycoprotein. mdpi.com

Other Flaviviruses: Beyond DENV, quinoline derivatives have also shown activity against other flaviviruses such as West Nile virus, Japanese Encephalitis virus, and Zika virus. mdpi.com

The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the development of derivatives with enhanced potency and specificity against viral targets. benthamdirect.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The biological activity of quinoline derivatives is highly dependent on the type, number, and position of substituents on the heterocyclic ring system. Structure-Activity Relationship (SAR) studies are therefore crucial for understanding how modifications to a lead compound, such as this compound, influence its therapeutic potential.

Impact of Substituent Position and Nature (Bromine, Methoxy Group) on Bioactivity

The bromine atom and the methoxy group are key functional groups that significantly modulate the physicochemical properties and biological interactions of the quinoline scaffold.

The Bromine Substituent: The introduction of halogen atoms, particularly bromine, onto the quinoline ring is a common strategy in medicinal chemistry to enhance bioactivity. The position of the bromine atom is critical. For example, in a series of highly brominated quinolines, compounds with bromine atoms at the C-5 and C-7 positions showed significant antiproliferative activity against various cancer cell lines, whereas analogs with substitutions at C-3, C-6, and C-8 were inactive. nih.gov The presence of bromine can enhance the electrophilicity of the molecule and influence its ability to form halogen bonds, which can be important for target binding. In some series, the presence of a bromo group has been identified as a key structural requirement for inhibiting cancer cell migration. mdpi.com For instance, studies on 3-benzyl-6-bromo-2-methoxy quinoline derivatives have shown them to be active against Mycobacterium tuberculosis. researchgate.net

The Methoxy Group: The methoxy group (-OCH3) is an electron-donating group that can influence a molecule's metabolic stability, solubility, and binding affinity. Its position on the quinoline ring dictates its effect on bioactivity. In one SAR study of antimalarial quinoline-imidazole hybrids, the presence of an electron-donating methoxy group at the C-2 position enhanced activity, while an electron-withdrawing group at the same position led to a loss of activity. rsc.org Conversely, in a different series of antimalarial 4-oxo-3-carboxyl quinolones, the 7-methoxy analog was found to be more than 10 times as active as the 5-methoxy analog, highlighting the positional importance of this group. nih.gov The introduction of methoxy groups can also modulate cytotoxicity; in one study, a mono-methoxy analog at the C-7 position showed better activity than analogs with additional methoxy groups at the C-5 and C-8 positions. mdpi.com

The combination of a bromine atom at the C-3 position and a methoxy group at the C-7 position in this compound represents a unique substitution pattern. While direct SAR studies on this specific compound are limited, data from related analogs suggest that these substituents likely confer significant biological properties. The interplay between the electron-withdrawing nature of the bromine at C-3 and the electron-donating nature of the methoxy group at C-7 would create a distinct electronic profile, influencing its interaction with biological targets.

Table 1: Impact of Bromine and Methoxy Substituents on the Bioactivity of Quinoline Analogs

| Quinoline Analog | Substituents | Observed Bioactivity | Reference |

|---|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | 5-Bromo, 7-Bromo, 8-Hydroxy | Potent anticancer activity. nih.gov | nih.gov |

| 6-Bromo-7-methoxyquinoline-5,8-dione | 6-Bromo, 7-Methoxy | Relevant for anticancer and enzyme inhibition studies. | |

| Quinoline-imidazole hybrid | 2-Methoxy | Enhanced antimalarial activity compared to Cl at C-2. rsc.org | rsc.org |

| 4-oxo-3-carboxyl quinolone | 7-Methoxy | >10x more active (antimalarial) than 5-methoxy analog. nih.gov | nih.gov |

| 3-benzyl-6-bromo-2-methoxy quinoline | 3-Benzyl, 6-Bromo, 2-Methoxy | Active against Mycobacterium tuberculosis. researchgate.net | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug design to predict the biological activity of chemical compounds based on their molecular structures. mdpi.com By establishing a mathematical relationship between chemical structure and biological function, QSAR models can guide the synthesis of new, more potent analogs and reduce the need for extensive experimental screening. mdpi.comdovepress.com

The process involves several key steps:

Data Set Selection: A series of structurally related compounds with known biological activities (e.g., IC50 values) is compiled. mdpi.com

Descriptor Calculation: Various physicochemical properties, or "descriptors," are calculated for each molecule. These can include steric (size, shape), electronic (charge distribution), and hydrophobic properties. dovepress.com

Model Development: Statistical methods are used to build a model that correlates the descriptors with the observed biological activity. mdpi.com Common methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). dovepress.comnih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation sets of compounds. acs.org

For quinoline derivatives, QSAR studies have been successfully applied to optimize various therapeutic activities. For example, a 3D-QSAR study on quinoline hydrazones as antitubercular agents identified key steric and electrostatic fields essential for inhibiting the enoyl-acyl carrier protein reductase (ENR) enzyme. dovepress.com The resulting CoMFA and CoMSIA models showed good statistical reliability and predictive power, providing valuable insights for designing new inhibitors. dovepress.com

In another study, 3D-QSAR models were developed for a series of pyrimido-isoquinolin-quinone compounds to design new agents against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The models explained the antibacterial activity based on steric, electronic, and hydrogen-bond acceptor properties and successfully guided the design and synthesis of new, active derivatives. nih.gov

Table 2: Key Parameters in QSAR Modeling

| Parameter | Description | Example Application for Quinolines |

|---|---|---|

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined by cross-validation. A higher value indicates better predictive power. | A CoMSIA model for quinoline hydrazones yielded a q² of 0.631, indicating good predictability. dovepress.com |

| r² (Non-cross-validated r²) | A measure of how well the model fits the training set data. A value closer to 1.0 indicates a better fit. | A Topomer CoMFA model for quinoline hydrazones showed an r² of 0.865. dovepress.com |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule (e.g., steric, electronic, hydrophobic). | Steric and electrostatic fields in CoMFA; similarity indices for steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields in CoMSIA. dovepress.comnih.gov |

| Applicability Domain | The chemical space of compounds for which the QSAR model is expected to make reliable predictions. | A model developed for quinoline-based antitubercular agents would be most applicable to other quinoline derivatives with similar structural features. mdpi.com |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 3-Bromo-7-methoxyquinoline at the electronic level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scirp.orgscirp.org For this compound, DFT calculations, commonly employing a hybrid functional such as B3LYP with a basis set like 6-311+G(d,p), are used to determine its most stable three-dimensional conformation through geometry optimization. aip.org This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The optimization of this compound's geometry would account for the electronic effects of its substituents: the electron-withdrawing bromine atom at the C3 position and the electron-donating methoxy (B1213986) group at the C7 position. These calculations provide a foundational understanding of the molecule's structural parameters. scirp.orgaip.org Furthermore, DFT is used to compute various electronic properties, such as total energy, dipole moment, and the distribution of electron density. scirp.orgrsc.org

Illustrative Geometrical Parameters for this compound

The following table presents expected trends in bond lengths based on DFT calculations of similar substituted aromatic systems. Actual values require specific computation.

| Parameter | Expected Observation | Rationale |

| C3–Br Bond Length | Consistent with typical aryl-bromide bonds. | The C-Br bond is a standard feature whose length is well-characterized by DFT. |

| C7–O Bond Length | Shorter than a typical C-O single bond. | The methoxy group's oxygen donates electron density to the aromatic ring, imparting partial double-bond character. pressbooks.pub |

| Quinoline (B57606) Ring | Largely planar, with minor deviations. | The aromatic system dictates a planar structure, though substituents may cause slight puckering. mdpi.com |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjptonline.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. rjptonline.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgrsc.org

For this compound, the HOMO is expected to be distributed primarily over the electron-rich parts of the molecule, namely the quinoline ring and the methoxy group. The LUMO, conversely, would likely be located over the electron-deficient areas. A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic excitation. rsc.org The specific energies of these orbitals are influenced by the substituents; the electron-donating methoxy group tends to raise the HOMO energy, while the electron-withdrawing bromine atom can lower the LUMO energy. uni-muenchen.de

Illustrative FMO Data for this compound

This table illustrates the kind of data obtained from FMO analysis and its general interpretation. Specific energy values are hypothetical.

| Parameter | Illustrative Value (eV) | Significance |

| EHOMO | -6.20 | Indicates the energy required to remove an electron (ionization potential). Higher values suggest stronger electron-donating ability. |

| ELUMO | -1.50 | Indicates the energy released when an electron is added (electron affinity). Lower values suggest stronger electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.70 | A smaller gap correlates with higher chemical reactivity, lower kinetic stability, and polarizability. rsc.orgscholarsresearchlibrary.com |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. wolfram.com It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. scielo.org.mx The MEP map is color-coded: regions of negative electrostatic potential (typically red) are electron-rich and susceptible to attack by electrophiles, while regions of positive potential (blue) are electron-poor and prone to attack by nucleophiles. Green and yellow areas represent regions of neutral or intermediate potential.

In this compound, the MEP map would likely show significant negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, due to their lone pairs of electrons. These would be the primary sites for protonation and electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms and in the vicinity of the bromine atom, indicating sites susceptible to nucleophilic interaction. scielo.brresearchgate.net

To gain a more quantitative understanding of local reactivity, Fukui functions are calculated. scholarsresearchlibrary.com These functions describe how the electron density at a specific point in a molecule changes with a change in the total number of electrons. researchgate.net This allows for the identification of the most reactive sites for nucleophilic, electrophilic, and radical attacks.

The condensed Fukui functions (fk+, fk-, and fk0) are calculated for each atom (k) in the molecule:

fk+ : Predicts the site for nucleophilic attack (where an electron is added).

fk- : Predicts the site for electrophilic attack (where an electron is removed).

fk0 : Predicts the site for radical attack.

For this compound, Fukui analysis would precisely pinpoint which carbon or heteroatom is most susceptible to a given type of reaction, providing a more detailed reactivity profile than MEP analysis alone. komorowski.edu.plsemanticscholar.org

The presence of both an electron-donating group (-OCH3) and an electron-withdrawing group (-Br) on the quinoline scaffold suggests the potential for intramolecular charge transfer (ICT). nih.gov Charge transfer analysis investigates the redistribution of electron density from the donor portion to the acceptor portion of the molecule, often upon electronic excitation. acs.orgnih.gov

This phenomenon is critical for understanding the photophysical properties of the molecule, such as its absorption and fluorescence spectra. nih.gov In this compound, excitation with light could induce a transfer of electron density from the methoxy-substituted part of the ring system towards the bromo-substituted part. This ICT character can lead to properties like large Stokes shifts in fluorescence, which is relevant in the design of molecular probes and materials. nih.govrsc.org

Fukui Functions and Reactivity Indices

Molecular Modeling and Dynamics Simulations

While quantum calculations examine static molecular properties, molecular modeling and dynamics (MD) simulations provide insights into the behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and conformational changes in a simulated environment, such as in a solvent or interacting with a biological macromolecule. acs.orgnih.gov

For this compound, MD simulations could be used to:

Study its conformational flexibility and the rotational dynamics of the methoxy group.

Analyze its solvation behavior by simulating it in a box of water or other solvent molecules, revealing how intermolecular forces govern its solubility and interactions.

Investigate its stability and interaction dynamics if it were to bind to a biological target, such as an enzyme active site. researchgate.netnih.gov This is particularly useful in drug design to assess the stability of a ligand-protein complex over time. nih.govtandfonline.com

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound and its derivatives, docking studies are instrumental in identifying potential biological targets and elucidating the structural basis of their activity.

Research has shown that quinoline derivatives can be investigated for their potential as inhibitors of various enzymes. For instance, derivatives of 2-hydroxyquinoline-4-carboxylate have been docked against targets like MTB InhA inhibitors, DNA gyrase B protein of Staphylococcus aureus, and DHFR of Candida albicans to understand their antimicrobial activities. Similarly, molecular docking has been employed to study the interaction of quinoline derivatives with protein kinase CK2, a target in cancer therapy. tandfonline.com The process involves preparing the 3D structures of both the ligand (this compound derivative) and the target protein, followed by running docking simulations using software like AutoDock Vina. The results are analyzed based on the binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) formed between the ligand and the amino acid residues in the active site of the target.

A study on bis 1,2,3-triazole derivatives of 2-hydroxyquinoline-4-carboxylate utilized molecular docking to explore their binding modes. The docking scores and interactions provided insights that were consistent with their experimentally observed antibacterial and antifungal activities. In another example, copper(II) complexes with 8-hydroxyquinoline (B1678124) derivatives were screened in silico against the ADP-ribose-1 monophosphatase enzyme of the SARS-CoV-2 virus, revealing that the complexes exhibited strong binding affinities. nih.gov

Table 1: Example of Molecular Docking Parameters for Quinoline Derivatives

| Parameter | Description | Example Software |

| Ligand Preparation | Generation of 3D coordinates, addition of charges, and assignment of rotatable bonds. | AutoDockTools |

| Receptor Preparation | Removal of water molecules, addition of hydrogen atoms, and definition of the binding site grid box. | AutoDockTools |

| Docking Algorithm | Algorithm used to explore the conformational space of the ligand within the receptor's active site. | Lamarckian Genetic Algorithm |

| Scoring Function | Function used to estimate the binding affinity (e.g., in kcal/mol) of the docked poses. | Vina Score |

Molecular Dynamics (MD) Simulations to Explore Conformational Changes and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations are used to study the stability of the docked complex, conformational changes in both the ligand and the protein, and the role of solvent molecules.

For quinoline-based compounds, MD simulations have been used to validate docking results and to gain a deeper understanding of the binding stability. nih.govrsc.org These simulations, often performed using software like GROMACS, can reveal subtle but crucial aspects of the interaction, such as the flexibility of certain protein loops upon ligand binding or the formation and breaking of hydrogen bonds over the simulation period. tandfonline.com The trajectory from an MD simulation provides a wealth of information that can be analyzed to understand the dynamic nature of the ligand-receptor interaction.

In a study of novel brominated methoxyquinolines, MD simulations were conducted to support the investigation of their anticancer activities. nih.gov These simulations help in understanding the dynamic behavior and stability of the ligand-protein complex, which is crucial for drug design.

Binding Free Energy Calculations (e.g., MM-PBSA)

To obtain a more quantitative estimate of the binding affinity, binding free energy calculations are performed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular approach for this purpose. pkusz.edu.cnnih.gov It calculates the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the solvation free energy.

The MM-PBSA method is often applied to snapshots taken from an MD simulation trajectory. nih.gov This approach provides an end-state calculation of the binding free energy, which can be more accurate than the scoring functions used in molecular docking. nih.gov The calculation involves separate energy evaluations for the complex, the free receptor, and the free ligand. The binding free energy (ΔG_bind) is then calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and the ligand.

ΔG_bind = G_complex - (G_receptor + G_ligand)

The free energy (G) for each species is typically calculated as:

G = E_MM + G_solvation - TΔS

Where:

E_MM is the molecular mechanics energy (including bonded and non-bonded interactions). nih.gov

G_solvation is the solvation free energy, which has both polar (calculated using the Poisson-Boltzmann or Generalized Born model) and non-polar components. nih.gov

TΔS is the entropic contribution to the binding, which is often estimated using methods like normal-mode analysis, although it is computationally expensive and sometimes omitted. nih.govrsc.org

Studies on various ligand-protein systems have shown that MM-PBSA can successfully rank compounds according to their binding affinities and provide insights into the key residues contributing to the binding. nih.govnih.gov

Table 2: Components of MM-PBSA Binding Free Energy Calculation

| Energy Component | Description |

| ΔE_vdw | van der Waals energy |

| ΔE_ele | Electrostatic energy |

| ΔG_polar | Polar solvation energy |

| ΔG_nonpolar | Non-polar solvation energy |

| -TΔS | Conformational entropy upon binding |

In Silico Screening and Virtual Library Design

The insights gained from molecular docking, MD simulations, and binding free energy calculations can be leveraged for in silico screening and the design of virtual libraries. Virtual screening is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target. wuxibiology.com

Starting with a lead compound like this compound, a virtual library of derivatives can be designed by systematically modifying its structure. wuxibiology.com This can involve adding or substituting different functional groups at various positions on the quinoline ring. This library of virtual compounds can then be screened against a specific biological target using high-throughput virtual screening (HTVS) methods. mdpi.com

The process typically involves:

Library Generation: Creating a diverse set of virtual compounds based on the this compound scaffold.

Docking-Based Screening: Docking each compound in the virtual library to the target protein and ranking them based on their predicted binding affinities. science.gov

Filtering: Applying filters based on drug-likeness properties (e.g., Lipinski's rule of five) and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to narrow down the list of promising candidates.

Hit Selection: Selecting the top-ranked compounds for further computational analysis (e.g., MD simulations and MM-PBSA) and eventual experimental validation.

This approach accelerates the drug discovery process by prioritizing the synthesis and testing of compounds with a higher probability of being active. wuxibiology.com The design of copper(II) complexes with 8-hydroxyquinoline derivatives for potential anti-COVID-19 activity is an example of how computational design and in silico screening can be applied. nih.govresearchgate.net

Applications in Chemical Synthesis and Materials Science

3-Bromo-7-methoxyquinoline as a Synthetic Building Block

This compound is a versatile heterocyclic compound that serves as a crucial starting material and intermediate in the synthesis of more complex molecules. Its structure, featuring a quinoline (B57606) core with a bromine atom at the 3-position and a methoxy (B1213986) group at the 7-position, allows for a variety of chemical transformations, making it a valuable tool for organic chemists.

Precursor for Advanced Heterocyclic Systems

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. uou.ac.in The presence of the bromine atom in this compound offers a reactive site for the construction of more elaborate heterocyclic systems.

This compound can be utilized in reactions that lead to the formation of fused ring systems and other complex molecular architectures. For instance, the bromine atom can participate in intramolecular cyclization reactions to form novel polycyclic aromatic compounds. Furthermore, it can be a precursor in cycloaddition reactions, such as the formal [4+2]-cycloaddition between N-aryliminium ions and 1-bromoalkynes, which provides a regioselective route to various 3-bromoquinoline (B21735) derivatives.

Intermediate in Multi-Step Organic Synthesis

This compound and its derivatives are frequently employed as key intermediates in multi-step synthetic sequences. The bromine atom can be readily displaced or involved in coupling reactions, while the methoxy group can be retained or modified at a later stage. This allows for a modular approach to the synthesis of complex target molecules.

A notable example is the synthesis of 3-bromo-7-hydroxyquinoline, where 7-hydroxyquinoline (B1418103) is first converted to its trifluoromethanesulfonate (B1224126) ester. This intermediate is then brominated at the 3-position using N-bromosuccinimide (NBS), and subsequent hydrolysis under alkaline conditions yields the desired product. google.com This multi-step process highlights the utility of protecting group strategies and the controlled introduction of functional groups, where bromo-methoxyquinoline derivatives play a central role.

Furthermore, highly brominated quinolines, which can be synthesized from precursors like this compound, are investigated for their potential as anticancer agents. nih.gov The synthesis of these complex molecules often involves a series of regioselective bromination and functional group interconversion steps, where the initial bromo-methoxyquinoline serves as a foundational building block. nih.gov

Catalytic Applications Involving this compound Derivatives

Derivatives of this compound are instrumental in various catalytic processes, particularly in the realm of cross-coupling reactions. The carbon-bromine bond at the 3-position is susceptible to oxidative addition by transition metal catalysts, most notably palladium and nickel, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

These cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for constructing complex molecular frameworks from simpler precursors. In these reactions, the bromoquinoline derivative acts as an electrophilic partner, coupling with a variety of nucleophilic reagents.

For instance, Suzuki-Miyaura coupling reactions using bromoquinoline derivatives and boronic acids are widely employed to synthesize aryl- and heteroaryl-substituted quinolines. preprints.orgresearchgate.net These products are of significant interest in medicinal chemistry and materials science. Similarly, the Buchwald-Hartwig amination allows for the introduction of nitrogen-based functional groups by coupling bromoquinolines with amines. scienceopen.com

The table below provides an overview of some key cross-coupling reactions where this compound derivatives can be utilized.

| Reaction Name | Catalyst | Nucleophile | Bond Formed |

| Suzuki-Miyaura Coupling | Palladium(0) complexes | Organoboron reagents (e.g., boronic acids, boronate esters) | Carbon-Carbon |

| Buchwald-Hartwig Amination | Palladium(0) complexes | Amines | Carbon-Nitrogen |

| Sonogashira Coupling | Palladium(0) and Copper(I) cocatalyst | Terminal alkynes | Carbon-Carbon (alkyne) |

| Heck Coupling | Palladium(0) complexes | Alkenes | Carbon-Carbon (alkene) |

| Stille Coupling | Palladium(0) complexes | Organostannanes | Carbon-Carbon |

| Negishi Coupling | Palladium(0) or Nickel(0) complexes | Organozinc reagents | Carbon-Carbon |

These catalytic applications underscore the importance of this compound and its analogues as versatile platforms for the synthesis of a diverse array of functionalized quinoline derivatives with potential applications in various scientific fields. The ability to selectively functionalize the quinoline core through these powerful catalytic methods is a cornerstone of modern organic synthesis.

Future Research Directions

Design and Synthesis of Novel 3-Bromo-7-methoxyquinoline Derivatives with Enhanced Bioactivity

The core structure of this compound serves as a foundational template for generating extensive libraries of new chemical entities. A primary direction for future research lies in the rational design and synthesis of novel derivatives with enhanced biological activity. Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying the quinoline (B57606) scaffold, researchers can probe the influence of different functional groups on bioactivity.

Key synthetic strategies will likely involve leveraging the reactivity of the bromine atom at the C-3 position, which is amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. Furthermore, the methoxy (B1213986) group at C-7 can be modified, for instance, through demethylation to yield a hydroxyl group, which can serve as a handle for further functionalization or as a key hydrogen-bonding component in receptor interactions. nih.gov

Research has shown that the introduction of specific substituents can significantly boost the therapeutic potential of the quinoline core. For example, studies on related brominated quinolines have demonstrated that further modifications can lead to potent antiproliferative activity against various cancer cell lines. nih.govnih.gov Future work could focus on synthesizing derivatives that incorporate pharmacophores known to be active against specific biological targets, such as those implicated in tuberculosis or cancer. researchgate.net The strategic addition of electron-donating or electron-withdrawing groups can also be used to fine-tune the electronic properties and lipophilicity of the molecule, thereby enhancing receptor-binding affinities and pharmacokinetic profiles. researchgate.net

Comprehensive In Vivo Pharmacological Evaluation

While many quinoline derivatives have shown promise in preliminary in vitro assays, a critical next step is to conduct comprehensive in vivo pharmacological evaluations. For structurally related compounds, a notable gap exists in the literature concerning their performance in living organisms. vulcanchem.com Future research must bridge this gap by moving promising this compound derivatives from the benchtop to preclinical animal models.

These in vivo studies are essential to assess not only the efficacy of the compounds in a complex biological system but also their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). Understanding how these molecules behave within the body is paramount for their development as therapeutic agents. Moreover, thorough toxicity profiling is a mandatory component of this research phase. vulcanchem.com As some related compounds have demonstrated inactivity in in vivo models despite in vitro success, it is vital to identify potential metabolic liabilities or off-target effects early in the development process. rsc.org

Elucidation of Detailed Molecular Mechanisms of Action

A significant avenue for future investigation is the detailed elucidation of the molecular mechanisms through which this compound derivatives exert their biological effects. While preliminary studies on analogous compounds suggest potential mechanisms such as enzyme inhibition or DNA interaction, the precise molecular targets often remain undefined. smolecule.com

Future research should employ a range of biochemical and molecular biology techniques to identify and validate these targets. For instance, studies have indicated that certain brominated methoxyquinolines can act as inhibitors of human topoisomerase I, an enzyme critical for DNA replication. nih.gov This finding warrants more in-depth investigation to characterize the binding mode and inhibitory kinetics. nih.gov Identifying the specific enzymes, receptors, or signaling pathways that these compounds modulate is fundamental for understanding their therapeutic potential and for the rational design of next-generation derivatives with improved selectivity and potency.

Development of Advanced Computational Models for Rational Drug Design and Material Science

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds based on the this compound scaffold. Future research will increasingly rely on the development and application of advanced computational models for rational drug design. openmedicinalchemistryjournal.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations can provide deep insights into the interactions between ligands and their biological targets. rsc.orgresearchgate.net

These in silico methods can be used to:

Predict Binding Affinities: Computational docking can predict how derivatives will bind to specific protein targets, guiding the selection of the most promising candidates for synthesis.

Virtual Screening: Large virtual libraries of this compound derivatives can be screened against known biological targets to identify potential hits before committing resources to chemical synthesis. openmedicinalchemistryjournal.com

Optimize Structures: MD simulations can assess the stability of ligand-protein complexes, helping to refine the molecular structure for optimal interaction and efficacy. rsc.org

Predict ADMET Properties: In silico tools can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new derivatives, helping to prioritize compounds with favorable drug-like properties. rsc.org

By integrating these computational approaches, researchers can adopt a more targeted and efficient strategy for developing new therapeutic agents and functional materials.

Exploration of New Synthetic Methodologies and Process Intensification

To support the expanded investigation and potential commercialization of this compound derivatives, the exploration of new and improved synthetic methodologies is essential. Current methods for preparing brominated quinolines can suffer from challenges such as low yields, poor regioselectivity, or the use of hazardous reagents. gelisim.edu.tracs.orggoogle.com Future research should focus on developing synthetic routes that are more efficient, cost-effective, scalable, and environmentally benign.

A key area of development is process intensification , which aims to create manufacturing processes that are safer, cleaner, and more energy-efficient. mdpi.com For instance, the use of continuous-flow reactors can improve heat transfer and minimize the risks associated with handling hazardous reagents like bromine. Furthermore, exploring alternative catalytic systems, including enzymatic conversions, could lead to reactions that proceed under milder conditions with higher selectivity, reducing energy consumption and waste generation. vito.be The development of robust and scalable syntheses is a critical step in translating laboratory discoveries into viable industrial applications.

Potential for Combination Therapies and Multitarget Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in therapeutic strategies that can address multiple pathological factors simultaneously. The this compound scaffold is a promising platform for developing such treatments.

One major direction for future research is the design of Multitarget-Directed Ligands (MTDLs) . An MTDL is a single chemical entity engineered to interact with multiple biological targets. nih.govresearchgate.net By combining the quinoline core with other pharmacophores, it may be possible to create hybrid molecules with a synergistic therapeutic effect. For example, in the context of Alzheimer's disease, researchers have developed MTDLs based on quinoline and other scaffolds that can simultaneously inhibit cholinesterase enzymes and chelate metal ions involved in amyloid plaque formation. frontiersin.org